

# Application Notes and Protocols for In Vivo mRNA Delivery Using 113-O16B

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 113-O16B  |           |
| Cat. No.:            | B11928847 | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of the bioreducible, ionizable cationic lipidoid **113-O16B** for the formulation of lipid nanoparticles (LNPs) and subsequent in vivo delivery of messenger RNA (mRNA). The protocols outlined below are based on established methodologies for similar lipidoids, such as BAMEA-O16B, and provide a strong foundation for the successful application of **113-O16B** in preclinical research.

## Introduction

**113-O16B** is a disulfide bond-containing ionizable cationic lipidoid designed for the generation of lipid nanoparticles (LNPs) to deliver mRNA in vivo.[1] Its bioreducible nature, owing to the disulfide bonds, facilitates the release of encapsulated mRNA within the reductive intracellular environment, potentially enhancing protein expression. LNPs formulated with lipids of this class have been shown to be effective for in vivo genome editing and protein replacement therapies, with a notable tropism for the liver following intravenous administration.[2][3] These characteristics make **113-O16B** a promising candidate for a range of therapeutic and research applications requiring transient protein expression.

The following sections provide detailed protocols for the formulation of **113-O16B** LNPs, their characterization, and in vivo administration in a murine model.



**Data Presentation** 

**Table 1: Recommended Lipid Nanoparticle Formulation** 

**Parameters** 

| <u> </u>        |                             |                                                       |  |
|-----------------|-----------------------------|-------------------------------------------------------|--|
| Molar Ratio (%) | Recommended<br>Helper Lipid | Recommended<br>PEG-Lipid                              |  |
| 40-50           | DOPE                        | DSPE-mPEG2k                                           |  |
| 10-20           |                             |                                                       |  |
| 38-48           |                             |                                                       |  |
| 1-2             | _                           |                                                       |  |
|                 | 40-50<br>10-20<br>38-48     | Molar Ratio (%) Helper Lipid  40-50 DOPE  10-20 38-48 |  |

# **Table 2: In Vivo Administration Parameters for Murine**

**Models** 

| Parameter               | Recommendation                          |
|-------------------------|-----------------------------------------|
| Route of Administration | Intravenous (tail vein)                 |
| Dosage (mRNA)           | 0.5 - 1.0 mg/kg                         |
| Vehicle                 | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Injection Volume        | 100 - 200 μL                            |

# **Experimental Protocols Lipid Nanoparticle (LNP) Formulation**

This protocol describes the formulation of **113-O16B** LNPs using a microfluidic mixing device.

#### Materials:

- 113-O16B
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol



- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]
   (DSPE-mPEG2k)
- Ethanol (200 proof, anhydrous)
- mRNA transcript in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microfluidic mixing device and cartridges
- Syringe pumps
- Dialysis cassettes (10 kDa MWCO)

#### Procedure:

- Preparation of Lipid Stock Solutions:
  - Prepare individual stock solutions of 113-O16B, DOPE, cholesterol, and DSPE-mPEG2k
     in ethanol at appropriate concentrations (e.g., 10-25 mM).
  - Combine the individual lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of 113-O16B:DOPE:Cholesterol:DSPE-mPEG2k) to create a final lipid mixture in ethanol.
- Preparation of Aqueous Phase:
  - Dilute the mRNA transcript to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures the ionization of 113-O16B, facilitating its interaction with the negatively charged mRNA.
- Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid mixture (in ethanol) and the mRNA solution (in aqueous buffer) into separate syringes.



- Set the flow rates for the syringe pumps. A typical flow rate ratio of the aqueous phase to the organic (lipid) phase is 3:1. The total flow rate can be adjusted to influence the final particle size.
- Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
- Dialysis and Concentration:
  - Collect the LNP solution from the outlet of the microfluidic device.
  - Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove the ethanol and buffer exchange to a physiological pH.
  - If necessary, concentrate the LNP solution to the desired final concentration using a centrifugal filter device.
- Sterilization:
  - Sterilize the final LNP formulation by passing it through a 0.22 μm syringe filter.

### **LNP Characterization**

- 1. Particle Size and Polydispersity Index (PDI):
- Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
- Dilute a small aliquot of the LNP solution in PBS for measurement.
- Acceptable LNPs for in vivo use typically have a particle size between 80-150 nm and a PDI below 0.2.
- 2. Zeta Potential:
- Determine the surface charge of the LNPs using Laser Doppler Velocimetry.
- Dilute the LNPs in an appropriate buffer (e.g., 1 mM KCl).



- The zeta potential should be close to neutral at physiological pH.
- 3. mRNA Encapsulation Efficiency:
- Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen assay).
- Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
- The encapsulation efficiency is calculated as: ((Total RNA Free RNA) / Total RNA) \* 100%.
- High encapsulation efficiency (>90%) is desirable.

### In Vivo Administration and Efficacy Assessment

This protocol is for the intravenous administration of **113-O16B** LNPs in mice to assess in vivo mRNA delivery and protein expression.

#### Materials:

- 113-O16B LNP-mRNA formulation
- C57BL/6 mice (or other appropriate strain)
- Insulin syringes (or other appropriate syringes for tail vein injection)
- Anesthetic (e.g., isoflurane)
- In vivo imaging system (for reporter gene expression)
- Blood collection supplies
- Tissue homogenization equipment
- ELISA kit (for secreted protein quantification)

#### Procedure:



#### Animal Preparation:

- Acclimatize the mice to the facility for at least one week before the experiment.
- Ensure all animal procedures are performed in accordance with institutional guidelines and approved protocols.

#### LNP Administration:

- Dilute the 113-O16B LNP-mRNA formulation to the desired concentration in sterile PBS.
- Administer the LNP solution to the mice via tail vein injection at a dosage of 0.6 mg/kg mRNA.[2]
- Assessment of Protein Expression (using a reporter gene, e.g., Luciferase):
  - At a predetermined time point post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.
  - If using a luciferase reporter, administer the luciferin substrate via intraperitoneal injection.
  - Image the mice using an in vivo imaging system to detect bioluminescence.
  - Following imaging, euthanize the mice and harvest organs of interest (e.g., liver, spleen, lungs, heart, kidneys) to quantify organ-specific expression.
- Assessment of Secreted Protein Expression (e.g., Erythropoietin EPO):
  - Collect blood samples from the mice at various time points post-injection.
  - Process the blood to obtain serum.
  - Quantify the concentration of the secreted protein in the serum using an ELISA kit.

# Visualization



# Preparation Lipid Stock Solution mRNA Solution (113-O16B, DOPE, Cholesterol, DSPE-mPEG2k in Ethanol) (in low pH buffer, e.g., Citrate pH 4.0) Formulation Microfluidic Mixing Self-Assembly Purification & Characterization Dialysis vs. PBS (pH 7.4) Concentration Sterile Filtration (0.22 µm) Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Final Product 113-016B LNP-mRNA

#### LNP Formulation Workflow

Click to download full resolution via product page

Caption: Workflow for the formulation of 113-O16B LNP-mRNA.



#### In Vivo mRNA Delivery Pathway



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Fast and Efficient CRISPR/Cas9 Genome Editing In Vivo Enabled by Bioreducible Lipid and Messenger RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo mRNA
  Delivery Using 113-O16B]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b11928847#how-to-use-113-o16b-for-in-vivo-mrna-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com